N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride
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Overview
Description
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an adamantyl group, a piperazine ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride typically involves multiple steps:
Formation of the Adamantylmethyl Intermediate: The adamantyl group is introduced through a reaction with a suitable alkylating agent.
Piperazine Derivatization: The piperazine ring is functionalized with a methyl group, often through alkylation.
Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride exerts its effects involves interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing biochemical pathways to produce desired effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide: Without the hydrochloride group.
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)ethanamide: Variation in the acetamide moiety.
Uniqueness
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O.ClH/c1-20-2-4-21(5-3-20)12-17(22)19-13-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-16H,2-13H2,1H3,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKYBFCRZBJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NCC23CC4CC(C2)CC(C4)C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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